molecular formula C21H25N3O4S B2567708 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 887898-85-3

2-(2,3-dihydro-1,4-benzodioxine-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2567708
CAS No.: 887898-85-3
M. Wt: 415.51
InChI Key: SFFCHJXKFSFBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-c]pyridine core substituted with a 2,3-dihydro-1,4-benzodioxine-6-amido group at position 2 and a carboxamide at position 2. The benzodioxine moiety may confer antioxidant or receptor-binding properties, while the carboxamide groups facilitate hydrogen bonding, suggesting applications in kinase inhibition or enzyme modulation.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-20(2)10-12-15(17(22)25)19(29-16(12)21(3,4)24-20)23-18(26)11-5-6-13-14(9-11)28-8-7-27-13/h5-6,9,24H,7-8,10H2,1-4H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFCHJXKFSFBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine ring, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The thieno[2,3-c]pyridine core is then constructed through a series of cyclization reactions. The final step involves the coupling of the benzodioxine and thieno[2,3-c]pyridine moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxine-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxine or thieno[2,3-c]pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways . Detailed studies using molecular modeling and biochemical assays are conducted to elucidate these interactions .

Comparison with Similar Compounds

Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()

  • Structural Similarities: Shares the thieno[2,3-c]pyridine core but lacks the benzodioxine-amido and tetramethyl groups.
  • Functional Differences : The Boc-protected amine and ethyl ester substituents suggest use as a synthetic intermediate, whereas the target compound’s amides and methyl groups imply direct bioactivity.
  • Stability: The tetramethyl groups in the target compound likely reduce ring strain and oxidative degradation compared to the dihydrothienopyridine in .

Benzodioxine-Containing Analogs

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()

  • Structural Overlap: Both compounds incorporate a benzodioxine group, but ’s pyridine ring contrasts with the thienopyridine core.
  • Pharmacokinetics: The dimethylaminomethyl group in may enhance blood-brain barrier penetration, while the target compound’s carboxamides could improve solubility in polar environments .

Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives ()

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

  • Core Heterocycles: The thiazolo-pyrimidine in 11a differs from the thienopyridine in the target compound but shares cyano and carbonyl functionalities.
  • Synthetic Yields : 11a was synthesized in 68% yield via condensation reactions, suggesting that similar methods might apply to the target compound’s amide couplings .

6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

  • Bioactivity Clues: The quinazoline core in 12 is associated with kinase inhibition. The target compound’s thienopyridine-carboxamide structure may target analogous pathways with improved selectivity due to steric effects from tetramethyl groups .

1,4-Dihydropyridines and Thieno[2,3-b]pyridines ()

AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide)

  • Pharmacological Contrast: Dihydropyridines like AZ257 are classical calcium channel blockers. The target compound’s fully aromatic thienopyridine core may shift activity toward non-calcium targets (e.g., kinases or GPCRs) .
  • Substituent Impact : The bromophenyl-thioether in AZ257 introduces lipophilicity, while the target’s benzodioxine-amido group balances hydrophilicity and aromatic interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Thieno[2,3-c]pyridine 2-(2,3-Dihydro-1,4-benzodioxine-6-amido), 3-carboxamide, 5,5,7,7-tetramethyl Not Provided Predicted enhanced stability and solubility Synthesized
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Boc-protected amine, ethyl ester 326.41 g/mol Intermediate for synthesis; unstable under acidic conditions
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine Benzodioxine, dimethylaminomethylphenyl, methoxy 391.46 g/mol Potential CNS activity due to tertiary amine
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine Trimethylbenzylidene, methylfuran, cyano 386.34 g/mol Moderate yield (68%); possible kinase inhibition
AZ257 1,4-Dihydropyridine 4-Bromophenyl-thioether, furyl, methoxyphenyl-carboxamide Not Provided Calcium channel modulation; lipophilic

Key Research Findings and Implications

  • Synthetic Strategies : The target compound likely requires multi-step synthesis involving amide coupling (similar to ) and protective group chemistry (as in ) .
  • Bioactivity Predictions: Its structure aligns with kinase inhibitors (thienopyridine core) and antioxidants (benzodioxine), but empirical validation is needed.
  • Safety Profile : Compared to ’s lab chemical, the target’s carboxamides may reduce volatility and acute toxicity, though in vivo studies are essential.

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.

  • Molecular Formula : C32H32N4O5
  • Molecular Weight : 552.62 g/mol
  • Solubility : Soluble in DMSO (5 mg/ml)
  • Stability : Stable for 1 year as supplied; solutions in DMSO may be stored at -20°C for up to 3 months.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its enzyme inhibitory potential and cytotoxic effects against cancer cell lines.

Enzyme Inhibition Studies

Research has shown that derivatives of the benzodioxine structure exhibit significant enzyme inhibitory activity. For instance:

  • α-Glucosidase Inhibition : Several compounds derived from the benzodioxine framework have demonstrated substantial inhibitory activity against yeast α-glucosidase. This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) treatment .
  • Acetylcholinesterase (AChE) Inhibition : While the compound showed weak inhibition against AChE, this aspect is relevant for Alzheimer's disease research. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Study 1: Cytotoxic Activity Against Cancer Cells

In a study focused on various synthesized compounds including the target molecule, it was found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines:

CompoundCancer Cell LineIC50 Value (μM)
Compound AMCF-7 (Breast)27.3
Compound BHCT-116 (Colon)6.2

These findings suggest that modifications to the benzodioxine structure can enhance anticancer properties .

Case Study 2: Molecular Docking Studies

Molecular docking studies have corroborated the enzyme inhibition results obtained through in vitro assays. The binding affinities of the compound to target enzymes were analyzed using computational methods, revealing favorable interactions that support its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.